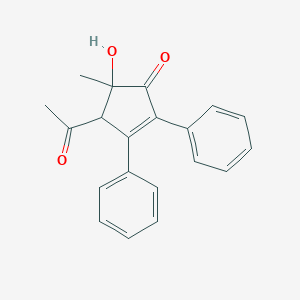
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is a complex organic compound with a unique structure that includes both aromatic and cyclopentene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of acetophenone derivatives with cyclopentanone under acidic or basic conditions, followed by oxidation and cyclization steps. Specific reagents and catalysts such as sulfuric acid, sodium hydroxide, or palladium on carbon may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents.
Major Products
The major products formed from these reactions include various substituted cyclopentenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,5-dimethylacetophenone: Similar in structure but lacks the cyclopentene ring.
2-Acetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentene ring.
4-Hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate: Another structurally related compound with different functional groups.
Uniqueness
4-Acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
CAS番号 |
88964-78-7 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
4-acetyl-5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H18O3/c1-13(21)18-16(14-9-5-3-6-10-14)17(19(22)20(18,2)23)15-11-7-4-8-12-15/h3-12,18,23H,1-2H3 |
InChIキー |
NBWQVUBQJGOJGF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=C(C(=O)C1(C)O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


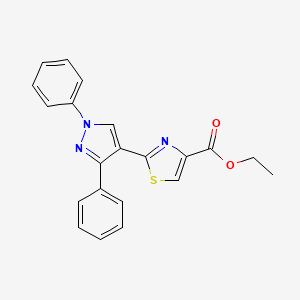
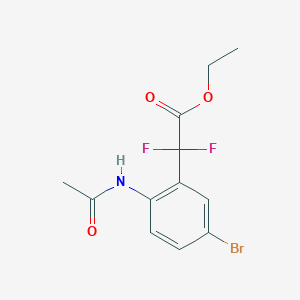
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
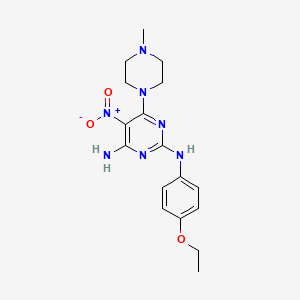
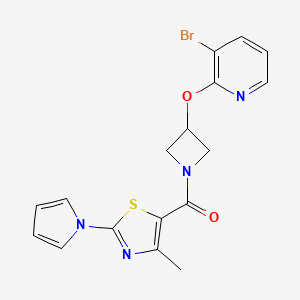
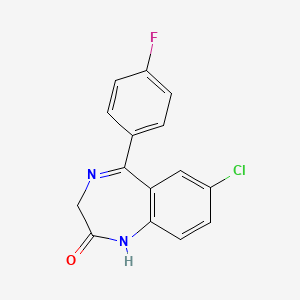
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
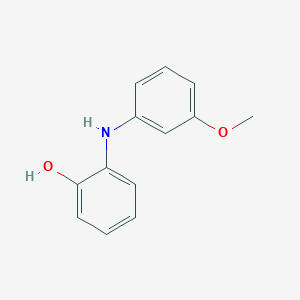
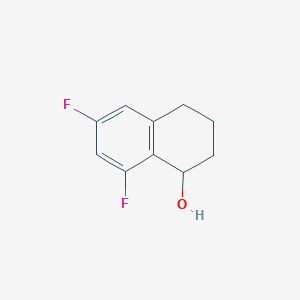
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)


